An In-depth Technical Guide to Dabigatran Etexilate Propanoate: Chemical Structure, Nomenclature, and Pharmaceutical Context
An In-depth Technical Guide to Dabigatran Etexilate Propanoate: Chemical Structure, Nomenclature, and Pharmaceutical Context
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of dabigatran etexilate propanoate, a significant process-related impurity and derivative of the widely recognized anticoagulant prodrug, dabigatran etexilate. Understanding the precise chemical identity and structure of such variants is paramount in pharmaceutical development for ensuring the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). This document delineates the molecule's structural features, official nomenclature, and its relationship to the parent drug, supported by analytical and pharmacological context.
Chemical Identity and Physicochemical Properties
Dabigatran etexilate propanoate is structurally analogous to dabigatran etexilate, differing by a single methylene unit in the terminal ester group. This seemingly minor modification results in distinct physicochemical properties that are critical for its identification and separation during the manufacturing process.
The formal International Union of Pure and Applied Chemistry (IUPAC) name for this compound is: propyl 3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate .[1]
Key identifiers and properties are summarized below for clarity and easy reference.
| Identifier | Value | Source |
| IUPAC Name | propyl 3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate | [1] |
| CAS Number | 1304574-20-6 | [2] |
| Molecular Formula | C₃₅H₄₃N₇O₅ | |
| Molecular Weight | 641.77 g/mol | |
| Canonical SMILES | CCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCCC)C4=CC=CC=N4 | |
| InChI Key | SLPCJXCFBRGFMX-UHFFFAOYSA-N |
Molecular Structure and Key Functional Groups
The chemical architecture of dabigatran etexilate propanoate is complex, incorporating several key functional moieties that are essential to its behavior as a prodrug. The 2D structure is visualized below, followed by an analysis of its constituent parts.
Caption: A diagram illustrating the core components of the molecule.
The molecule can be deconstructed into several key regions:
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Benzimidazole Core : A central heterocyclic system, substituted at the 1-position with a methyl group. This core acts as a rigid scaffold for the other functional groups.
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Pyridine Ring : Attached via an amide linkage to the benzimidazole carbonyl group.
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Propyl Propanoate Side Chain : This is the defining feature of this specific derivative, distinguishing it from the ethyl ester found in dabigatran etexilate. This lipophilic tail is one of two ester groups that are hydrolyzed in vivo.
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Amidinophenyl Group : Attached to the 2-position of the benzimidazole via an aminomethyl linker. This part of the molecule contains the N-hexoxycarbonyl-protected amidine, which, after de-esterification and de-carbamoylation, becomes the key cationic group that binds to the active site of thrombin.
Relationship to Dabigatran Etexilate and the Active Moiety
Dabigatran etexilate propanoate is classified as a process-related impurity in the synthesis of dabigatran etexilate. The parent drug, dabigatran etexilate, is a "double prodrug" designed to overcome the poor oral bioavailability of its active form, dabigatran.[3][4][5] Both the ethyl (etexilate) and propyl (propanoate) versions are pharmacologically inactive and require in vivo metabolic conversion to release the active dabigatran.[4][6][7]
This bioactivation cascade is a critical aspect of the drug's design. The ester and carbamate groups increase the molecule's lipophilicity, facilitating its absorption from the gastrointestinal tract.[8] Once absorbed, esterases in the plasma and liver hydrolyze these groups to unmask the polar, active drug.[5][8]
Caption: The metabolic pathway from prodrug to active thrombin inhibitor.
The active moiety, dabigatran, is a potent, competitive, and reversible direct thrombin inhibitor.[4][6] By binding to the active site of thrombin, it prevents the conversion of fibrinogen to fibrin, which is the final step in the coagulation cascade responsible for forming a thrombus.[5][7]
Analytical Characterization and Control
In pharmaceutical manufacturing, the presence of impurities must be strictly monitored and controlled to ensure drug safety and quality. Process-related impurities like dabigatran etexilate propanoate can arise from residual starting materials or reactants, such as the presence of propanol during the esterification step of synthesis.
The identification and quantification of this impurity typically rely on advanced chromatographic and spectrometric techniques.
Exemplary Analytical Workflow: HPLC-MS
A high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) system is the gold standard for this type of analysis.
Step 1: Chromatographic Separation
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Objective: To separate dabigatran etexilate propanoate from the main API (dabigatran etexilate) and other potential impurities.
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Methodology: A reversed-phase HPLC method is employed, typically using a C18 column. The mobile phase consists of a gradient mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
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Causality: The slightly higher lipophilicity of the propanoate derivative compared to the etexilate version (due to the extra CH₂ group) will cause it to have a slightly longer retention time on a reversed-phase column, allowing for its separation.
Step 2: Detection and Identification (UV and MS)
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Objective: To detect the separated compounds and confirm their identity.
-
Methodology:
-
UV Detector: Monitors the column eluent at a specific wavelength (e.g., ~315 nm), where the benzimidazole chromophore absorbs strongly. This provides quantitative data based on peak area.
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Mass Spectrometer (MS): The eluent is ionized (e.g., via electrospray ionization, ESI) and the mass-to-charge ratio (m/z) of the resulting ions is measured. Dabigatran etexilate propanoate will produce a distinct molecular ion peak corresponding to its molecular weight (e.g., [M+H]⁺ at m/z 642.77).
-
-
Causality: MS provides unambiguous identification based on molecular weight, confirming that the separated peak is indeed the propanoate variant and not another impurity with a similar retention time.
Caption: A typical workflow for identifying process-related impurities.
Conclusion
Dabigatran etexilate propanoate serves as a critical case study in pharmaceutical analysis and quality control. Its structural similarity to the parent prodrug, dabigatran etexilate, underscores the necessity of highly specific and sensitive analytical methods for its detection and quantification. While it shares the same fundamental prodrug design, its status as a process-related impurity requires that its levels be minimized in the final drug product. A thorough understanding of its chemical structure, nomenclature, and analytical behavior is therefore essential for any scientist or professional involved in the development, manufacturing, or regulation of dabigatran-based anticoagulants.
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